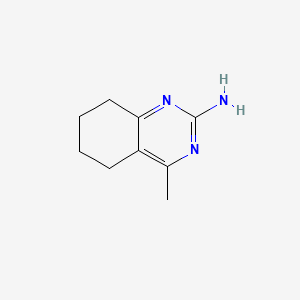

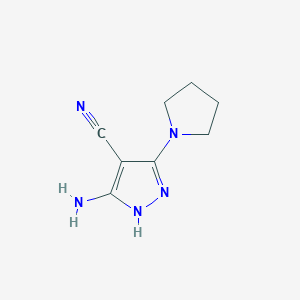

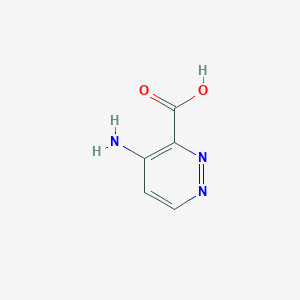

3-氨基-5-(吡咯烷-1-基)-1h-吡唑-4-腈

描述

The compound "3-Amino-5-(Pyrrolidin-1-Yl)-1h-Pyrazole-4-Carbonitrile" is a multifunctional N-heterocycle that is of significant interest in the field of organic and medicinal chemistry due to its potential biological activities and applications in materials science. Although the specific compound is not directly mentioned in the provided papers, the research on similar pyrazole derivatives offers valuable insights into the chemistry of such compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of aminopyrazoles with various electrophilic reagents. For instance, a regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives was achieved by reacting N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with cinnamonitriles and enaminones under microwave heating conditions . Another study reported a catalyst-free grinding method for synthesizing pyrazolo[3,4-b]pyridine derivatives, which involved the condensation of benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile . These methods highlight the versatility of aminopyrazoles in synthesizing various heterocyclic systems.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often elucidated using X-ray crystallography. For example, the crystal structure of a pyrazolo[3,4-b]pyridine derivative was determined, providing insights into the arrangement of the pyrazole ring and its substituents . The regiochemistry of electrophilic attack on aminopyrazoles can vary depending on the nature of the electrophile, as demonstrated by the differing products obtained when reacting with acid chloride, isothiocyanate, and isocyanates .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new heterocyclic systems. For instance, the reaction of aminopyrazoles with ethoxymethylidenemalononitrile can yield pyrazolo[3,4-b]pyridine derivatives, with the regioisomerism being controlled by reaction conditions . Additionally, the reactivity of a thiazolopyrimidine derivative was explored, leading to the formation of fused heterocyclic systems with potential biocidal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are often characterized using spectroscopic methods such as FT-IR and NMR. A study on a pyranopyrazole derivative combined experimental and computational methods to analyze its vibrational and NMR spectra, which correlated well with the experimental data . The crystal packing and intermolecular interactions of a pyrazolopyridine derivative were also investigated, revealing hydrogen bond interactions that stabilize the crystal structure .

科学研究应用

合成和生物活性

- 合成技术和抗菌活性:与3-氨基-5-(吡咯烷-1-基)-1h-吡唑-4-腈相关的吡唑并[3,4-b]吡啶衍生物已使用微波辐射在多组分反应中合成。这些化合物对各种革兰氏阳性菌和革兰氏阴性菌表现出显着的抗菌活性,以及对镰刀菌和青霉菌等真菌的抗真菌活性。一些衍生物还对肝细胞系表现出抗肿瘤活性 (El-Borai 等人,2012).

光谱和结构分析

- 光谱性质:与3-氨基-5-(吡咯烷-1-基)-1h-吡唑-4-腈类似的吡唑-腈衍生物的光谱和结构性质已经得到研究。这些研究包括使用傅里叶变换红外光谱、核磁共振和密度泛函理论 (DFT) 等计算方法的光谱分析。这些分析有助于理解这些化合物的结构动力学和潜在相互作用 (Kumar 等人,2020).

合成方法和衍生物

- 异构衍生物的合成:对与3-氨基-5-(吡咯烷-1-基)-1h-吡唑-4-腈在结构上相关的区域异构衍生物的合成进行研究,揭示了产生各种异构形式的方法。这些方法提供了对具有潜在生物活性的各种衍生物合成的见解 (Petrov 等人,2015).

在药物发现中的应用

- 分子对接研究:吡唑-腈化合物已进行分子对接研究,以探索它们与靶酶的结合模式,表明它们在药物发现中的相关性。这项研究突出了此类化合物的药学重要性,表明在开发新的治疗剂方面具有潜在应用 (Kumar 等人,2020).

作用机制

Target of Action

Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, called “pseudorotation”, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It’s known that the pyrrolidine ring and its derivatives are involved in various biological activities .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

One derivative characterized by a 5-amino-3-cyano-2-oxopyrrolidine core showed antiproliferative activity against mcf-7 cells in the micromolar range (ic 50 = 6253 µM) and absence of cytotoxicity against normal fibroblasts of baby hamster kidney cell line (BHK) .

Action Environment

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

未来方向

属性

IUPAC Name |

5-amino-3-pyrrolidin-1-yl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c9-5-6-7(10)11-12-8(6)13-3-1-2-4-13/h1-4H2,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDSNKYYHIZWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NNC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901216520 | |

| Record name | 3-Amino-5-(1-pyrrolidinyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901216520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-(Pyrrolidin-1-Yl)-1h-Pyrazole-4-Carbonitrile | |

CAS RN |

1020416-38-9 | |

| Record name | 3-Amino-5-(1-pyrrolidinyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020416-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-(1-pyrrolidinyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901216520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

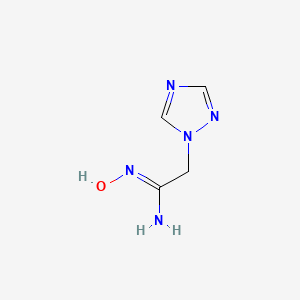

Q1: What is the significance of studying 3-Amino-5-(Pyrrolidin-1-Yl)-1H-Pyrazole-4-Carbonitrile in complex with PKA?

A1: The research investigates the interaction of 3-Amino-5-(Pyrrolidin-1-Yl)-1H-Pyrazole-4-Carbonitrile, described as a "fragment-like molecule" [], with PKA. This interaction is significant because PKA is a crucial enzyme involved in various cellular processes. Understanding how small molecules bind to and potentially modulate the activity of PKA can provide insights into developing new therapeutic agents for diseases where PKA is implicated.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B1276346.png)

![3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1276351.png)

![3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1276358.png)